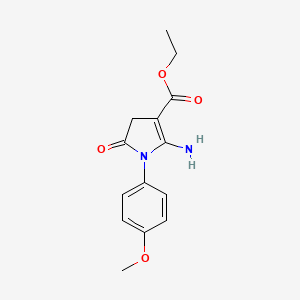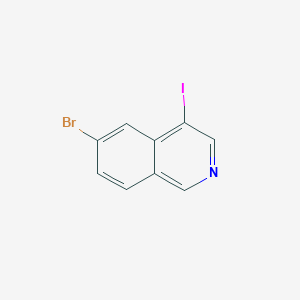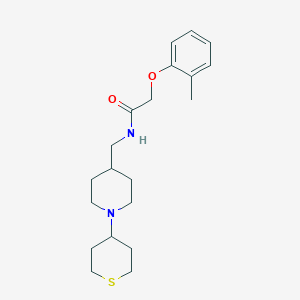![molecular formula C19H26N8O B2648288 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine CAS No. 2200213-11-0](/img/structure/B2648288.png)
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine” is a complex organic molecule. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . The molecule has a molecular formula of C17H24N6O and a molecular weight of 328.42.
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The molecule includes a cyclobutyl group, a [1,2,4]triazolo[4,3-b]pyridazine ring, a propan-2-yl group, a 1,2,4-oxadiazole ring, and an azetidine ring . The exact structure would require more detailed analysis or experimental data.Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular formula of C17H24N6O and a molecular weight of 328.42. The storage temperature should be kept in a dark place, sealed in dry, 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
Compounds related to 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine have been synthesized through various chemical reactions, showcasing the versatility of heterocyclic chemistry. For instance, the synthesis of 1,2,3-triazolo(1,5)azines, including pyridazine and pyrazine derivatives, has been demonstrated through oxidative cyclization, highlighting the potential for creating diverse heterocyclic systems from azine-carboxaldehydes (Maury et al., 2010). Furthermore, the structural analysis of these compounds often involves advanced techniques like NMR and X-ray diffraction to elucidate their complex structures and to investigate their properties (Tähtinen et al., 1997).
Biological Applications
Research into the biological applications of these compounds is ongoing, with studies exploring their potential in areas such as antitumor, antimicrobial, and antiallergy activities. For example, certain derivatives have shown potent antitumor cytotoxic activity in vitro against different human cancer cell lines, indicating their potential use in cancer therapy (Ahmed, S., Ahmed, O., & Abdelhamid, A., 2014). Additionally, other studies have focused on the synthesis of compounds with antimicrobial activity, further demonstrating the broad applicability of these heterocyclic systems in the development of new therapeutic agents (El-Mariah, F., Hosny, M., & Deeb, A., 2006).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. Similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . Therefore, this compound could be a potential candidate for further drug design and development.
properties
IUPAC Name |
1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O/c1-12(2)18-20-17(28-24-18)11-25(3)14-9-26(10-14)16-8-7-15-21-22-19(27(15)23-16)13-5-4-6-13/h7-8,12-14H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLOZUZZYJMNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2648206.png)




![Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate](/img/structure/B2648218.png)




![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B2648226.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloropicolinamide](/img/structure/B2648228.png)